5-Chlorosalicylaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

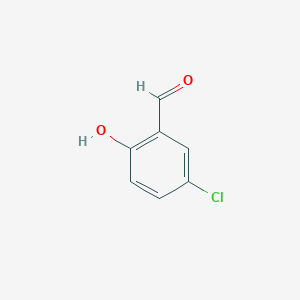

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGKCSRLAQKUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022099 | |

| Record name | 5-Chlorosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-93-8 | |

| Record name | 5-Chlorosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 5-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chlorosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC8ZKM3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chlorosalicylaldehyde CAS number and properties

An In-depth Technical Guide to 5-Chlorosalicylaldehyde: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 635-93-8 , is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, and a chlorine atom on a benzene (B151609) ring, imparts a unique reactivity that makes it a valuable precursor for a wide range of compounds. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its use in synthesis, and its applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its derivatives have shown promise in areas such as antimicrobial, anticancer, and neuroprotective applications.[1][2][3]

Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder.[4][5] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][4] It is known to be air sensitive and should be stored in a cool, dry place under an inert atmosphere.[4][6]

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 635-93-8 | [1][2][7][8] |

| Molecular Formula | C₇H₅ClO₂ | [1][2][4] |

| Molecular Weight | 156.57 g/mol | [2][8] |

| Appearance | White to yellowish crystalline powder | [4][5] |

| Melting Point | 99-102 °C | [4][9] |

| Boiling Point | 217.69 °C (estimate) | [4] |

| Solubility | Soluble in alcohol, slightly soluble in water | [4] |

| pKa | 7.73 ± 0.18 (Predicted) | [4] |

Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | Spectral data available in literature and databases. | [2][4] |

| ¹³C NMR | Spectral data available in literature and databases. | [2] |

| IR Spectroscopy | Key peaks corresponding to -OH, C=O (aldehyde), and C-Cl bonds. | [7] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [2] |

Synthesis and Reactivity

This compound is a versatile building block, primarily utilized in condensation reactions with primary amines to form Schiff bases.[2][10] These Schiff bases can then act as ligands to form stable complexes with various transition metals.[1]

General Reactivity

The aldehyde functional group readily undergoes nucleophilic attack, while the hydroxyl group can be deprotonated to act as a ligand. The chlorinated aromatic ring influences the electronic properties of the molecule and can contribute to the biological activity of its derivatives.[1]

Experimental Protocols

Synthesis of this compound

Method: Chlorination of Salicylaldehyde[1]

-

Reactants: Salicylaldehyde (B1680747) (2.00 mmol, 0.244g), N-Chlorosuccinimide (NCS) (4.00 mmol, 0.536g).

-

Solvent: Polyethylene glycol (PEG-400) (4.00g).

-

Procedure:

-

Dissolve salicylaldehyde in PEG-400 in a suitable reaction flask.

-

With stirring at room temperature, slowly add NCS in small portions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion (approximately 6 hours), add deionized water to precipitate the product.

-

Collect the precipitate by filtration.

-

Recrystallize the solid from anhydrous ethanol to yield yellow-green needle-shaped crystals.

-

Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Caption: General workflow for the synthesis of Schiff bases from this compound.

Method: Condensation with an Amine (e.g., (R)-(-)-2-amino-1-butanol)[3]

-

Reactants: this compound, (R)-(-)-2-amino-1-butanol.

-

Solvent: Methanol.

-

Procedure:

-

Add a methanol solution of this compound to a reactor.

-

While stirring, add a methanol solution of (R)-(-)-2-amino-1-butanol dropwise.

-

Heat the mixture and stir under reflux for 2.5 to 4 hours.

-

Cool the solution to room temperature. The Schiff base product may precipitate upon cooling or after partial solvent evaporation.

-

Collect the product by vacuum filtration.

-

Synthesis of a Metal Complex

This protocol outlines the synthesis of a tetranuclear copper complex using a Schiff base derived from this compound.

Caption: Workflow for the synthesis of a copper complex from a this compound-derived Schiff base.

Method: Complexation with Copper(II) Acetate[3]

-

Reactants: Schiff base (from protocol 4.2), Copper(II) acetate (B1210297) dihydrate (Cu(CH₃COO)₂·2H₂O).

-

Solvent: Methanol, Ether.

-

Procedure:

-

To the refluxed Schiff base solution from protocol 4.2, add a methanol solution of Cu(CH₃COO)₂·2H₂O dropwise.

-

Stir the resulting mixture at room temperature for 3 to 5 hours.

-

Filter the solution to remove any insoluble impurities.

-

Add a small amount of ether to the filtrate.

-

Allow the solution to stand for 7 to 14 days for the solvent to evaporate slowly, yielding blue-green block crystals of the tetranuclear copper complex.

-

Applications in Drug Development

Derivatives of this compound have demonstrated a range of biological activities, making this compound a valuable starting point for the design and synthesis of new therapeutic agents.

Antimicrobial and Anticancer Agents

Schiff bases derived from this compound, and their metal complexes, have been investigated for their antimicrobial and anticancer properties.[2][3][10] For instance, a tetranuclear copper complex of a this compound Schiff base has shown high anticancer activity against human colorectal cancer, lung adenocarcinoma, and colon cancer cell lines.[3] The antimicrobial activity is often attributed to the imine group (>C=N) in the Schiff base structure.[10]

Neuroprotective Agents for Alzheimer's Disease

A significant area of research involves the synthesis of imine resveratrol (B1683913) derivatives from precursors like this compound for the treatment of Alzheimer's disease.[6] These compounds are designed to be multi-targeted agents that can:

-

Inhibit the aggregation of β-amyloid peptides.[6]

-

Act as antioxidants to reduce reactive oxygen species (ROS).[6][11]

-

Chelate biometals like copper, which are implicated in β-amyloid aggregation.[6]

The neuroprotective effects of these derivatives are partly attributed to their ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[11][12]

Caption: Simplified Nrf2 activation pathway by imine resveratrol analogs for neuroprotection.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[4] It can cause serious eye irritation and may cause respiratory irritation.[6][7] It is also very toxic to aquatic life.[10]

-

Handling: Use in a well-ventilated area, avoiding dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is sensitive to air and should be stored under an inert atmosphere.[4][6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and consult a physician.[6][10]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an essential precursor for synthesizing a diverse range of molecules with significant biological potential. The development of Schiff bases and their metal complexes has opened avenues for new antimicrobial and anticancer agents. Furthermore, its role in the creation of multi-target neuroprotective compounds for Alzheimer's disease highlights its importance in addressing complex multifactorial diseases. Continued research into the derivatives of this compound is likely to yield further innovations in medicinal chemistry and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103242349A - this compound Schiff base tetra-nucleus copper complex as well as preparation method and application thereof - Google Patents [patents.google.com]

- 4. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]

- 5. ionicviper.org [ionicviper.org]

- 6. Design, synthesis and biological evaluation of imine resveratrol derivatives as multi-targeted agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analogs of imine resveratrol alleviate oxidative stress‐induced neurotoxicity in PC12 cells via activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imine Resveratrol Analogues: Molecular Design, Nrf2 Activation and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorosalicylaldehyde structural analysis and conformation

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-Chlorosalicylaldehyde

Introduction

This compound (5CSA) is a halogenated derivative of salicylaldehyde (B1680747), a naturally occurring aromatic aldehyde. It serves as a crucial intermediate and precursor in the synthesis of a wide array of commercially significant compounds, including fragrances, dyes, and pharmaceuticals.[1] Its utility in medicinal chemistry is notable, for instance, in the production of imine resveratrol (B1683913) derivatives investigated as multi-target agents against Alzheimer's disease.[1] The chemical reactivity and biological activity of 5CSA are intrinsically linked to its molecular structure and conformational preferences. A thorough understanding of its three-dimensional structure, particularly the interplay of its functional groups, is paramount for researchers in organic synthesis, materials science, and drug development.

This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound. It delves into the experimental and computational methodologies employed to elucidate its structure, presents key quantitative data, and visualizes the fundamental structural relationships and analytical workflows.

Conformational Landscape

The conformational flexibility of this compound primarily arises from the internal rotation around two single bonds: the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the hydroxyl group.[1] Theoretical calculations, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have identified four distinct conformers on the potential energy surface of the molecule.[1]

These conformers differ in the orientation of the aldehyde (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. However, one conformer is significantly more stable than the others due to the formation of a strong intramolecular hydrogen bond.[1]

Relative Energies of Conformers

The most stable conformer, designated as Conformer I, is characterized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction provides substantial stabilization, rendering it the overwhelmingly predominant form in the gas phase at room temperature.[1] The other conformers are at least 30 kJ mol⁻¹ higher in energy, making their populations negligible under standard conditions.[1]

| Conformer | Description | Relative Energy (kJ mol⁻¹) |

| I | Intramolecular H-bond (OH···O=C) | 0.00 |

| II | Aldehyde and hydroxyl groups rotated 180° | > 30 |

| III | Only hydroxyl group rotated 180° | > 30 |

| IV | Only aldehyde group rotated 180° | > 30 |

Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations.[1]

Caption: Conformational energy landscape of this compound.

Structural Analysis: Key Techniques and Findings

A combination of experimental and computational methods provides a detailed picture of the molecular structure of this compound.

X-ray Crystallography

X-ray diffraction on a single crystal of 5CSA provides definitive information about its solid-state structure. The crystal structure reveals that the molecule is nearly planar and adopts the intramolecularly hydrogen-bonded conformation (Conformer I).[1][2] In the crystal lattice, molecules are further interconnected by intermolecular O-H···O hydrogen bonds, forming zig-zag chains.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of this compound are typically grown by slow evaporation of a solution, for example, from aqueous ethanol (B145695) or benzene.[3]

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., room temperature). Standard reflections are measured periodically to monitor crystal stability.[4]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Table of Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 3.8818(5) Å |

| b | 5.6515(7) Å |

| c | 15.204(2) Å |

| β | 93.176(1)° |

| Molecules per unit cell (Z) | 2 |

Data obtained at room temperature.[1]

Intramolecular Hydrogen Bonding

The most significant structural feature of 5CSA is the strong O-H···O=C intramolecular hydrogen bond. This resonance-assisted hydrogen bond (RAHB) creates a stable six-membered pseudo-ring and dictates the molecule's preferred conformation.[5][6]

Evidence and Parameters:

-

Computational Data: DFT calculations predict the geometric parameters of this hydrogen bond in the isolated molecule.[1]

-

Spectroscopic Evidence:

-

¹H NMR: The presence of the hydrogen bond causes a significant downfield shift of the phenolic proton signal (to ~10.9 ppm or higher), which is also largely independent of concentration.[7]

-

FTIR: The hydrogen bond leads to a lowering of the C=O stretching frequency and a broadening and red-shifting of the O-H stretching band compared to conformers without this bond.

-

Table of Intramolecular Hydrogen Bond Parameters (Computational)

| Parameter | Value |

| d(O···O) | 2.640 Å |

| d(H···O) | 1.771 Å |

| ∠(O–H···O) | 145.4° |

| O-H bond length | 0.984 Å |

Values computed for the isolated molecule at the DFT(B3LYP)/6-311++G(d,p) level.[1]

Caption: Intramolecular hydrogen bond in this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is a powerful tool for confirming the structure of 5CSA in solution. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern, while the phenolic proton signal is a key indicator of hydrogen bonding.

-

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Process the resulting Free Induction Decay (FID) and analyze the chemical shifts, integration, and multiplicity of the signals.

-

Infrared (IR) Spectroscopy IR spectroscopy is used to probe the vibrational modes of the molecule. Matrix isolation IR spectroscopy, in particular, is a sophisticated technique that allows for the study of individual, isolated conformers at very low temperatures.

-

Experimental Protocol: Matrix Isolation IR Spectroscopy

-

Sample Preparation: The 5CSA sample is heated to produce a vapor.[1]

-

Matrix Deposition: The vapor is co-deposited with a large excess of an inert gas (e.g., N₂) onto a cryogenic substrate (e.g., CsI at 10 K). This traps individual 5CSA molecules in an inert matrix.[1]

-

Spectral Measurement: The IR spectrum of the isolated molecules is recorded.

-

Photochemical Conversion: The matrix can be irradiated with UV light (e.g., 308 nm) to induce conversion from the most stable conformer (I) to a higher-energy conformer (II), allowing the spectrum of the less stable conformer to be recorded and analyzed.[1]

-

Computational Modeling

Computational chemistry, particularly DFT, is indispensable for studying the conformational landscape, relative energies, and structural properties of 5CSA.

-

Methodology: DFT Calculations

-

Structure Building: A 3D model of this compound is created.

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (around the C-C and C-O bonds) to identify all possible conformers (energy minima).

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that conformer. A common level of theory is B3LYP with the 6-311++G(d,p) basis set.[1]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict IR spectra.

-

Energy Analysis: The electronic and zero-point vibrational energies are used to determine the relative stabilities of the conformers.

-

Caption: Workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound reveals a molecule with a well-defined and highly stable conformation dominated by a strong intramolecular hydrogen bond. This feature is confirmed through a synergistic approach combining X-ray crystallography, NMR and IR spectroscopy, and high-level computational modeling. The most stable conformer is planar, with the hydroxyl and aldehyde groups locked in a cis-orientation by a resonance-assisted hydrogen bond. This structural rigidity and specific electronic arrangement are fundamental to its chemical properties and its role as a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials applications. The detailed methodologies and data presented herein provide a robust foundation for researchers working with this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | 635-93-8 [chemicalbook.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE [vedantu.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of 5-Chlorosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chlorosalicylaldehyde (5-CSA), a key intermediate in the synthesis of fragrances, dyes, and pharmaceuticals.[1][2] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here is for the most stable conformer, which features an intramolecular hydrogen bond between the hydroxyl and aldehyde groups.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~11.0 | s | 1H | Hydroxyl proton (-OH) |

| ~7.5 | d | 1H | Aromatic proton (H-6) |

| ~7.4 | dd | 1H | Aromatic proton (H-4) |

| ~7.0 | d | 1H | Aromatic proton (H-3) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from typical values for similar structures and general knowledge of NMR spectroscopy.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Aldehyde Carbonyl (C=O) |

| ~160 | C-2 (Carbon bearing -OH) |

| ~135 | C-4 |

| ~130 | C-6 |

| ~125 | C-5 (Carbon bearing -Cl) |

| ~120 | C-1 |

| ~118 | C-3 |

Note: The assignments are based on computational studies and comparison with similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by the presence of a strong carbonyl stretch and a broad hydroxyl absorption, indicative of the intramolecular hydrogen bonding.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Broad | O-H stretching (intramolecularly hydrogen-bonded) |

| ~3080 | Medium | Aromatic C-H stretching |

| ~2850, ~2750 | Medium | Aldehydic C-H stretching (Fermi resonance) |

| ~1665 | Strong | C=O stretching (conjugated aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1280 | Strong | C-O stretching (phenol) |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

| ~740 | Strong | C-Cl stretching |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions in the aromatic ring and the carbonyl group.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~255 | ~10,000 | Ethanol | π → π* transition (aromatic ring) |

| ~330 | ~3,500 | Ethanol | π → π* transition (conjugated system) |

Note: The position and intensity of the absorption maxima can be affected by the solvent polarity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peaks.

-

IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

The instrument will automatically subtract the baseline from the sample spectrum to provide the absorbance spectrum of the compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Deep Dive into 5-Chlorosalicylaldehyde: A Theoretical and Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosalicylaldehyde (5-CSA) is a halogenated derivative of salicylaldehyde, a compound of significant interest across various scientific domains. With the chemical formula C₇H₅ClO₂, it serves as a crucial precursor in the synthesis of fragrances, dyes, and notably, pharmaceutical agents.[1][2][3] Its applications include the production of imine resveratrol (B1683913) derivatives, which are explored as multi-target agents against Alzheimer's disease.[2] Despite its practical importance, comprehensive structural, vibrational, and photochemical studies on 5-CSA have been relatively scarce until recent investigations.[1]

This technical guide delves into the theoretical and computational studies of this compound, with a strong focus on Density Functional Theory (DFT) calculations. DFT has emerged as a powerful tool to complement experimental findings, providing profound insights into molecular structure, stability, vibrational properties, and electronic behavior. By elucidating these fundamental characteristics, researchers can better predict the reactivity of 5-CSA and rationally design novel compounds for applications in medicinal chemistry and materials science.

Methodologies: Computational and Experimental Protocols

The insights presented in this guide are primarily derived from studies employing a combination of experimental spectroscopy and theoretical calculations. The protocols outlined below are representative of the key methodologies used to investigate this compound.

Computational Protocol: Density Functional Theory (DFT)

The theoretical calculations are central to understanding the intrinsic properties of 5-CSA at a molecular level.

-

Software: Calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09).[1]

-

Method: The B3LYP hybrid functional is commonly employed. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for providing a reliable description of molecular geometries and vibrational frequencies for organic molecules.[4][5]

-

Basis Set: The 6-311++G(d,p) basis set is frequently used for these calculations.[1][2] This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak interactions, as well as polarization functions (d,p) to allow for anisotropy in electron distribution.

-

Procedures:

-

Geometry Optimization: The molecular geometry of all potential conformers is optimized to find the minimum energy structures on the potential energy surface.

-

Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to simulate infrared (IR) spectra.[2]

-

Electronic Property Calculation: Frontier molecular orbitals (HOMO-LUMO) and other electronic descriptors are calculated to analyze the molecule's reactivity and electronic transitions.[3]

-

Figure 1: A typical workflow for DFT calculations on this compound.

Experimental Protocol: Low-Temperature Infrared Spectroscopy

Experimental data is crucial for validating the results of theoretical calculations. Low-temperature matrix isolation infrared spectroscopy is a key technique used for this purpose.

-

Sample Preparation: this compound (commercially obtained, purity >98%) is used without further purification.[2]

-

Matrix Isolation: The compound is sublimed and then co-deposited with a large excess of an inert gas (e.g., solid Nitrogen, N₂) onto a cold (10 K) CsI substrate.[2] This process isolates individual 5-CSA molecules, preventing intermolecular interactions and allowing for the study of their intrinsic properties.

-

Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer. This provides experimental vibrational data to be compared against the simulated spectra from DFT calculations.[1]

Molecular Structure and Conformational Analysis

The flexibility of 5-CSA is primarily due to the internal rotation around the C-C and C-O single bonds connecting the aldehyde (-CHO) and hydroxyl (-OH) groups to the aromatic ring. DFT calculations have identified four distinct conformers on the potential energy surface.[1][2]

The most stable conformer, denoted as Conformer I , is significantly lower in energy than the others. This stability is attributed to a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen atom (O–H···O=C).[1][2] This interaction locks the molecule into a planar, six-membered ring-like structure. The calculated energy difference is so substantial (>30 kJ mol⁻¹) that Conformer I is essentially the only form present in the gas phase at room temperature.[2]

| Conformer | Description | Relative Electronic Energy (ΔE) (kJ mol⁻¹) |

| I | Intramolecular H-bond (OH···O=C) | 0.00 |

| II | Both -OH and -CHO groups rotated by 180° relative to Conformer I | +32.5 |

| III | Only -OH group rotated by 180° relative to Conformer I | +37.0 |

| IV | Only -CHO group rotated by 180° relative to Conformer I | +45.1 |

| Table 1: Relative energies of this compound conformers calculated at the DFT(B3LYP)/6-311++G(d,p) level. Data sourced from[2]. |

Under specific experimental conditions, such as in-situ UV irradiation (λ = 308 nm) of a matrix-isolated sample, Conformer I can be converted into the higher-energy Conformer II.[2]

Figure 2: Conformational landscape of 5-CSA showing relative energies.

Vibrational Analysis

Vibrational spectroscopy is a powerful technique for identifying molecules and understanding their bonding. The comparison between experimental and DFT-calculated IR spectra serves as a critical validation of the theoretical model. For 5-CSA, the simulated IR spectrum of the most stable conformer (Conformer I) shows excellent agreement with the experimental spectrum obtained from a low-temperature N₂ matrix.[1] This confirms that the computational model accurately represents the molecular structure and force fields.

The table below summarizes some of the key vibrational modes for Conformer I of this compound.

| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) (N₂ Matrix) |

| O–H stretching | ~3150 - 3250 | ~3180 |

| C–H stretching (aldehyde) | ~2850 - 2900 | ~2870 |

| C=O stretching (aldehyde) | ~1650 - 1680 | ~1660 |

| C–C stretching (aromatic ring) | ~1580 - 1620 | ~1590 |

| C–Cl stretching | ~650 - 700 | ~680 |

| Table 2: Comparison of selected calculated and experimental vibrational frequencies for 5-CSA. Wavenumber ranges are approximate based on typical assignments for similar molecules and data from related studies.[1] |

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[6] Their energies and spatial distribution are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For molecules like 5-CSA, the HOMO is typically distributed over the electron-rich aromatic ring and the oxygen atoms.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is often localized on the electron-withdrawing aldehyde group and the carbon atoms of the benzene (B151609) ring.[1]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7]

Figure 3: The concept of Frontier Molecular Orbitals (HOMO-LUMO).

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the electrophilic character of a species. |

| Table 3: Key quantum chemical descriptors derived from HOMO-LUMO energies.[3][7] |

Application in Schiff Base Synthesis for Drug Development

This compound is a valuable building block in organic synthesis, particularly for creating Schiff bases (imines). Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. Those derived from salicylaldehydes are of particular interest in medicinal chemistry due to their ability to chelate metal ions and exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

DFT studies are instrumental in this field. By calculating the properties of 5-CSA and its potential reaction products, chemists can:

-

Predict the most reactive sites on the molecule.

-

Understand the electronic effects of the chloro-substituent on the reactivity of the aldehyde group.

-

Model the structure and stability of the resulting Schiff base metal complexes.

This computational insight accelerates the design and synthesis of new therapeutic agents with enhanced efficacy and specificity.

Figure 4: Logical flow from 5-CSA to potential drug candidates.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide an indispensable framework for understanding the fundamental properties of this compound. These computational methods have successfully elucidated its conformational landscape, confirming the overwhelming stability of the intramolecularly hydrogen-bonded form. Furthermore, the excellent correlation between calculated and experimental vibrational spectra validates the accuracy of the theoretical models. Analysis of the frontier molecular orbitals offers critical insights into the chemical reactivity of 5-CSA, guiding its application in the synthesis of novel compounds. For researchers and professionals in drug development, these theoretical tools are vital for the rational design of new Schiff bases and other derivatives with targeted biological activities. The synergy between computational chemistry and experimental investigation will continue to drive innovation in the application of this compound and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. fiveable.me [fiveable.me]

- 5. irjweb.com [irjweb.com]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

Physical properties of 5-Chlorosalicylaldehyde: melting point, solubility

An In-depth Technical Guide on the Physical Properties of 5-Chlorosalicylaldehyde

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 635-93-8), focusing on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a procedural workflow.

Physical Properties

This compound is an organic intermediate that typically appears as a white to light yellow crystalline powder.[1][2][3] It is a key precursor in the synthesis of various chelating agents, pharmaceuticals, and dyes.[1][4][5]

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities tend to lower and broaden this range.[6] The reported melting point for this compound varies slightly across different sources, which is common due to minor variations in purity and measurement techniques.

Table 1: Reported Melting Point of this compound

| Parameter | Value (°C) | Source(s) |

|---|---|---|

| Melting Point Range | 99 - 105 | [1][2][3][7] |

| Common Literature Value | 100 - 102 |[1] |

Solubility

Solubility is a fundamental property that influences reaction conditions, purification methods like recrystallization, and formulation development. This compound's solubility is characteristic of many small aromatic organic molecules, featuring a polar hydroxyl group and a nonpolar chlorobenzene (B131634) ring.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Description | Source(s) |

|---|---|---|---|

| Water | Slightly Soluble / Limited | The polar aldehyde and hydroxyl groups allow for minimal interaction with water, but the hydrophobic aromatic ring limits overall solubility. | [1][3][8] |

| Ethanol | Soluble | The compound readily dissolves in alcohols like ethanol. | [1][3][8] |

| Diethyl Ether | Soluble | It is soluble in common organic solvents like ether. |[8] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the physical properties outlined above.

Melting Point Determination (Capillary Method)

This protocol describes the determination of a melting point range using a standard melting point apparatus (e.g., Mel-Temp or similar device with a heated metal block).

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Melting point apparatus with thermometer or digital sensor

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9][10]

-

Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of solid will be forced into the tube. Turn the tube upright and tap its bottom on a hard surface to pack the solid down into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or sensor is correctly positioned to accurately measure the temperature of the heating block.

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute) to find an approximate melting range.[11]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, freshly packed capillary tube.

-

Heating and Observation: Begin heating at a slow, controlled rate of 1-2°C per minute.[11]

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To find the concentration of a saturated solution of this compound.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Vials or flasks with secure caps

-

Stirring mechanism (magnetic stirrer or shaker bath)

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation: Add an excess amount of this compound solid to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled bath set to the desired temperature. Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, stop the stirring and allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles.[12] This step should be performed quickly to prevent temperature changes that could cause precipitation.

-

Quantification: Accurately measure the mass of a portion of the clear filtrate.

-

Solvent Evaporation: Gently evaporate the solvent from the measured filtrate under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully removed, weigh the remaining solid residue (the dissolved this compound).

-

Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue / Volume of filtrate) x 100 or Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent in filtrate) x 100

Visualization of Workflow

The following diagram illustrates the standard experimental workflow for determining the melting point of this compound, as detailed in the protocol above.

Caption: Workflow for Melting Point Determination.

References

- 1. White 5 Chlorosalicylaldehyde C7H5ClO2 CAS No 635-93-8-China Moltec Materials Corp [mat99.com]

- 2. 405030050 [thermofisher.com]

- 3. ru.unilongindustry.com [ru.unilongindustry.com]

- 4. This compound | 635-93-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. A14069.14 [thermofisher.com]

- 8. CAS 635-93-8: this compound | CymitQuimica [cymitquimica.com]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. crystallizationsystems.com [crystallizationsystems.com]

An In-depth Technical Guide to 5-Chlorosalicylaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorosalicylaldehyde, a halogenated aromatic aldehyde, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural features, combining the reactivity of an aldehyde with the electronic effects of a chloro and a hydroxyl group on a benzene (B151609) ring, make it a versatile building block for a diverse array of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and the preparation of its derivatives, specifically Schiff bases, are presented. Furthermore, this document explores its significant applications in medicinal chemistry, particularly in the development of antimicrobial agents and potential therapeutics for neurodegenerative diseases. Quantitative data is systematically organized into tables for clarity and ease of comparison, and key synthetic pathways are visualized using schematic diagrams.

Chemical Structure and IUPAC Nomenclature

This compound is a monosubstituted derivative of salicylaldehyde (B1680747), which is 2-hydroxybenzaldehyde. The chlorine atom is located at the 5th position of the benzene ring, relative to the aldehyde group at position 1. The presence of the hydroxyl group at the 2nd position is crucial for its chemical reactivity and its ability to form stable complexes.

IUPAC Name: 5-chloro-2-hydroxybenzaldehyde[1]

Synonyms: 2-Hydroxy-5-chlorobenzaldehyde, 4-Chloro-2-formylphenol, 5-Chloro-o-salicylaldehyde[2][3]

Chemical Structure:

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented and crucial for its identification and characterization in a laboratory setting. It typically appears as a white to yellowish crystalline powder.[4] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [5] |

| Molecular Weight | 156.57 g/mol | [2][6] |

| CAS Number | 635-93-8 | [5] |

| Melting Point | 99-102 °C | [4][6][7] |

| Boiling Point | 217.69 °C (estimate) | [4] |

| Appearance | White to yellowish crystalline powder | [4][8] |

| Solubility | Soluble in alcohol, slightly soluble in water | [4][9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Data available, specific shifts depend on solvent. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O (aldehyde), and C-Cl stretching. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Note: Detailed spectral data can be found in various databases such as the NIST WebBook and SpectraBase.[10][11][12]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the direct chlorination of salicylaldehyde.

Method 1: Chlorination using Chlorine Gas

This method involves the direct reaction of salicylaldehyde with chlorine gas.[8][13]

-

Materials: Salicylaldehyde, Chlorine gas, Ethanol.

-

Procedure:

-

Heat salicylaldehyde in a suitable reaction vessel.

-

Introduce purified chlorine gas into the heated salicylaldehyde.

-

Monitor the reaction until the solution turns bright yellow.

-

Terminate the reaction and add ethanol to dissolve the product.

-

Cool the solution to allow for the precipitation of white crystals.

-

Collect the crystals by suction filtration.

-

Recrystallize the product from ethanol to obtain pure this compound.

-

Method 2: Purification by Steam Distillation and Crystallization

For purification, steam distillation followed by crystallization can be employed.[14]

-

Procedure:

-

Subject the crude this compound to steam distillation.

-

Collect the distillate containing the purified product.

-

Crystallize the product from aqueous ethanol or benzene to obtain high-purity crystals with a melting point of 100°C.

-

Synthesis of Schiff Bases from this compound

This compound is a key precursor for the synthesis of Schiff bases, which are known for their diverse biological activities.[15]

General Protocol for Schiff Base Synthesis: [15]

-

Materials: this compound, primary amine, ethanol.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product, which is often a solid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent.

-

-

Characterization: The synthesized Schiff bases can be characterized by various spectroscopic methods including ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis to confirm their chemical structures.[15]

Applications in Drug Development

The chemical scaffold of this compound is of significant interest to drug development professionals due to its role as a precursor to bioactive molecules.

Antimicrobial and Antifungal Agents

Schiff bases derived from this compound have demonstrated significant antibacterial and antifungal activities.[15] For instance, a series of Schiff bases were synthesized by reacting this compound with various primary amines and were assayed against a panel of bacteria and fungi.[15] One of the synthesized compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed notable antimicrobial activity.[15][16]

Table 3: Minimum Inhibitory Concentrations (MICs) of a this compound-derived Schiff Base [15][16]

| Microorganism | MIC (μg/mL) |

| Bacillus subtilis | 45.2 |

| Escherichia coli | 1.6 |

| Pseudomonas fluorescence | 2.8 |

| Staphylococcus aureus | 3.4 |

| Aspergillus niger | 47.5 |

Potential Therapeutics for Alzheimer's Disease

This compound is used to synthesize imine derivatives of resveratrol, which are being investigated as multi-targeted agents against Alzheimer's disease.[17][18] The core pathology of Alzheimer's disease involves complex signaling pathways, including the cholinergic system, amyloid-beta plaque formation, and tau protein hyperphosphorylation. The development of molecules that can modulate these pathways is a key strategy in Alzheimer's drug discovery. While this compound itself is not the active therapeutic, its structural motif is integral to the design of these potential drug candidates.

Visualizations

Synthesis of Bioactive Schiff Bases

The following diagram illustrates the general synthetic pathway for producing bioactive Schiff bases from this compound.

Caption: General synthesis of bioactive Schiff bases.

Role in Alzheimer's Disease Drug Discovery

This diagram outlines the logical flow from this compound to its potential application in targeting pathways relevant to Alzheimer's disease.

Caption: Role of this compound derivatives in Alzheimer's research.

Conclusion

This compound is a compound of considerable importance in synthetic and medicinal chemistry. Its well-defined chemical structure and reactivity allow for the straightforward synthesis of a variety of derivatives with significant biological activities. The detailed protocols and compiled data within this guide are intended to support researchers and scientists in leveraging the potential of this compound for the development of novel pharmaceuticals and other advanced chemical applications. The continued exploration of its derivatives is likely to yield new and effective therapeutic agents for a range of diseases.

References

- 1. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ionicviper.org [ionicviper.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H5ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR [m.chemicalbook.com]

- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]

- 11. CN103242349A - this compound Schiff base tetra-nucleus copper complex as well as preparation method and application thereof - Google Patents [patents.google.com]

- 12. This compound(635-93-8) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | 635-93-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Molecular Geometry and Bond Lengths of 5-Chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond lengths of 5-Chlorosalicylaldehyde (5-CSA), a key intermediate in the synthesis of various pharmaceuticals, fragrances, and dyes. This document summarizes crystallographic data, details experimental protocols for its structural determination, and presents a logical workflow for its synthesis.

Molecular Structure and Geometry

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, with the hydroxyl group intramolecularly hydrogen-bonded to the aldehyde oxygen atom. This intramolecular hydrogen bond is a key feature influencing the planarity and overall conformation of the molecule.

Bond Lengths and Angles

The precise bond lengths and angles of this compound have been established through crystallographic studies. The following tables summarize the key intramolecular distances and angles, providing essential data for computational modeling and drug design.

Table 1: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| Cl1 | C5 | 1.745 (2) |

| O1 | C2 | 1.348 (3) |

| O2 | C7 | 1.215 (3) |

| C1 | C2 | 1.401 (3) |

| C1 | C6 | 1.385 (4) |

| C1 | C7 | 1.466 (3) |

| C2 | C3 | 1.386 (4) |

| C3 | C4 | 1.381 (4) |

| C4 | C5 | 1.378 (4) |

| C5 | C6 | 1.381 (4) |

Data extracted from the Crystallographic Information File (CIF) with CCDC deposition number 800428, corresponding to the publication by Jin, S., et al. (2011).

Table 2: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 118.8 (2) |

| C6 | C1 | C7 | 119.5 (2) |

| C2 | C1 | C7 | 121.7 (2) |

| O1 | C2 | C3 | 118.4 (2) |

| O1 | C2 | C1 | 122.1 (2) |

| C3 | C2 | C1 | 119.5 (2) |

| C4 | C3 | C2 | 120.5 (3) |

| C5 | C4 | C3 | 119.8 (2) |

| Cl1 | C5 | C6 | 119.22 (19) |

| Cl1 | C5 | C4 | 119.2 (2) |

| C6 | C5 | C4 | 121.6 (2) |

| C5 | C6 | C1 | 119.8 (2) |

| O2 | C7 | C1 | 123.8 (2) |

Data extracted from the Crystallographic Information File (CIF) with CCDC deposition number 800428, corresponding to the publication by Jin, S., et al. (2011).

Experimental Protocols

The structural data presented in this guide were obtained through single-crystal X-ray diffraction. Below are the detailed methodologies employed in the key cited experiments.

Synthesis and Crystallization of this compound

This compound was synthesized by the direct chlorination of salicylaldehyde (B1680747). In a typical procedure, salicylaldehyde is dissolved in a suitable solvent, and a chlorinating agent is added. The reaction mixture is then purified, often by recrystallization, to yield pale yellow crystals of this compound suitable for X-ray diffraction studies.

For the crystallographic analysis by Jin, S., et al. (2011), the title compound was synthesized and single crystals were grown from an ethanol (B145695) solution by slow evaporation at room temperature.[1]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure of this compound involved the following key steps:

-

Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.

-

Data Collection: The crystal was placed in a stream of cold nitrogen to maintain a constant temperature during data collection. X-ray diffraction data were collected using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images were collected by rotating the crystal through various angles.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved by direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The crystallographic data for the structure reported by Jin, S., et al. (2011) has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 800428.

Synthesis Workflow of this compound

The following diagram illustrates a typical laboratory synthesis workflow for this compound, a crucial step for obtaining high-purity crystals for structural analysis and for its use in further chemical synthesis.

References

Conformational Isomers of 5-Chlorosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of 5-Chlorosalicylaldehyde (5CSA), a molecule of significant interest in the synthesis of fragrances, dyes, and pharmaceuticals.[1][2] Understanding the conformational preferences of 5CSA is crucial for elucidating its chemical reactivity, biological activity, and material properties. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the relationships between its conformational isomers.

Conformational Landscape of this compound

This compound possesses two primary rotational degrees of freedom that give rise to its conformational isomers: the rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the rotation around the C-O bond of the hydroxyl group.[1] A systematic theoretical analysis based on Density Functional Theory (DFT) has identified four distinct conformers on the potential energy surface of 5CSA.[1]

Conformer I is the most stable form, characterized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehydic oxygen.[1] This conformer is the dominant species in the gas phase at room temperature and is the exclusive form observed in low-temperature matrices and the crystalline solid state.[1]

Conformer II is a higher-energy isomer where both the aldehyde and hydroxyl groups are rotated by approximately 180° relative to their positions in Conformer I.[1][2][3] This conformer is not observed under equilibrium conditions but can be generated via UV-induced rotamerization of the matrix-isolated Conformer I.[1][2][3]

Two additional higher-energy conformers have been predicted by computational methods but have not been experimentally isolated.[1]

Quantitative Conformational Data

The relative energies and key structural parameters of the four conformers of this compound, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory, are summarized below.

Relative Energies and Populations

The calculated relative electronic energies (ΔE), zero-point corrected energies (ΔE_ZPE), and standard Gibbs free energies (ΔG°) at 298.15 K, along with the estimated gas-phase equilibrium populations for each conformer, are presented in Table 1.[1]

| Conformer | ΔE (kJ mol⁻¹) | ΔE_ZPE (kJ mol⁻¹) | ΔG° (kJ mol⁻¹) | Population (%) |

| I | 0.00 | 0.00 | 0.00 | ~100 |

| II | 34.58 | 32.89 | 33.31 | < 0.01 |

| III | 31.42 | 30.82 | 31.30 | < 0.01 |

| IV | 45.18 | 43.14 | 43.47 | < 0.01 |

| Table 1: Calculated relative energies and equilibrium populations of this compound conformers.[1] |

Structural Parameters

The primary structural difference between the conformers lies in the dihedral angles defining the orientation of the hydroxyl and aldehyde groups. The intramolecular hydrogen bond in Conformer I significantly influences its geometry.[1]

| Parameter | Conformer I (X-ray) | Conformer I (DFT) | Conformer II (DFT) |

| O-H···O distance (Å) | - | 1.771 | - |

| O···O distance (Å) | - | 2.640 | - |

| ∠O-H···O (°) | - | 145.4 | - |

| Table 2: Key geometric parameters for the experimentally observed conformers of this compound.[1] |

The crystalline structure of this compound is monoclinic, with space group P2₁[1]. The molecules adopt a conformation featuring the intramolecular hydrogen bond and are further interconnected by intermolecular O-H···O hydrogen bonds, forming zig-zag chains[1].

Experimental and Computational Methodologies

Experimental Protocols

The experimental investigation of the conformational isomers of this compound was primarily conducted using matrix isolation infrared spectroscopy.

-

Sample Preparation: this compound (purity >98%) was used as obtained from commercial sources without further purification.[1]

-

Matrix Deposition: The compound was sublimed and co-deposited with an excess of nitrogen (N₂) gas onto a Cesium Iodide (CsI) substrate.[1] The substrate was maintained at a temperature of 10 K using a closed-cycle helium refrigerated cryostat.[1] The proper isolation of individual 5CSA molecules within the N₂ matrix was confirmed by the absence of spectral features corresponding to aggregates.[1]

-

Spectroscopic Measurement: Infrared spectra were recorded before and after UV irradiation to monitor the conformational changes.[3]

The conversion of the most stable conformer (I) to a higher-energy conformer (II) was achieved through in-situ ultraviolet irradiation of the matrix-isolated sample.

-

Irradiation Source: A narrowband UV source was used for irradiation. Specifically, a wavelength of λ = 308 nm was employed.[1][2][3]

-

Procedure: The as-deposited matrix containing only Conformer I was irradiated for a specified duration (e.g., 135 minutes), leading to a partial conversion (e.g., 35%) to Conformer II.[3] The appearance of new absorption bands in the IR spectrum, corresponding to Conformer II, and the depletion of bands associated with Conformer I, confirmed the photoisomerization.[3]

Computational Protocols

Computational analysis of the conformational landscape of this compound was performed using Density Functional Theory.

-

Software: Gaussian 09 software package was utilized for the calculations.[1]

-

Method: The B3LYP functional was employed in conjunction with the 6-311++G(d,p) basis set.[1]

-

Procedure:

-

Conformational Search: The potential energy surface was scanned by varying the dihedral angles of the hydroxyl and aldehyde groups to locate all possible conformers.

-

Geometry Optimization: The geometries of the identified stationary points were fully optimized.

-

Frequency Analysis: Harmonic vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies.[1]

-

Energy Calculations: Single-point energy calculations were performed to determine the relative electronic and Gibbs free energies of the conformers.

-

Visualizations

Conformational Isomerization Pathway

The following diagram illustrates the relationship between the experimentally observed conformers of this compound and the UV-induced isomerization pathway.

Figure 1: UV-induced isomerization of this compound.

Experimental and Computational Workflow

The integrated workflow for the characterization of this compound conformers is depicted below.

Figure 2: Workflow for conformer analysis.

References

An In-depth Technical Guide on the Photophysical Properties of 5-Chlorosalicylaldehyde Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core photophysical properties of 5-Chlorosalicylaldehyde derivatives, a class of compounds garnering significant interest for their applications in sensing, bioimaging, and materials science. A central focus is placed on their synthesis, spectroscopic behavior, and the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT).

Introduction to this compound Derivatives

This compound serves as a crucial building block in the synthesis of various organic molecules, particularly Schiff bases.[1][2] These derivatives are formed by the condensation reaction between this compound and a primary amine. The resulting imine (-C=N-) linkage, adjacent to a hydroxyl (-OH) group on the aromatic ring, creates a molecular scaffold ripe for interesting photophysical phenomena.

The defining characteristic of many salicylaldehyde (B1680747) derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen.[2][3] This pre-organized structure is the key facilitator for Excited-State Intramolecular Proton Transfer (ESIPT), a process that dictates their unique fluorescent properties. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, triggering an ultrafast transfer of the proton. This creates a transient keto-tautomer in the excited state, which then relaxes to the ground state via a large Stokes-shifted fluorescence emission.

The 5-chloro substituent plays a significant role in modulating the electronic and, consequently, the photophysical properties of the salicylaldehyde core. Its electron-withdrawing nature can influence the acidity of the phenolic proton, the energy levels of the molecular orbitals, and the overall quantum yield of the ESIPT process. These compounds have shown promise as chemosensors for detecting various ions like Cu(II), Mn(II), and anions such as CN⁻, and in applications like bioimaging.[4]

Synthesis and Characterization

The primary synthetic route to the most studied derivatives, Schiff bases, is a straightforward condensation reaction.

Experimental Protocol: General Synthesis of this compound Schiff Bases

-

Reactant Dissolution: this compound is dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

-

Amine Addition: An equimolar amount of the desired primary amine is added to the solution.

-

Reaction: The mixture is refluxed for a period of 2-6 hours. The reaction can be catalyzed by a few drops of a weak acid like acetic acid.

-

Isolation: Upon cooling, the Schiff base product often precipitates from the solution.

-

Purification: The solid product is collected by filtration, washed with cold solvent to remove impurities, and then dried under a vacuum.

-